2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid
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Overview
Description
2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. The compound features a quinoline core, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. This structure is significant due to its presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves a Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form an intermediate product.
Amidation and Reduction: The intermediate undergoes amidation followed by reduction to yield the desired quinoline derivative.
Acylation and Amination: The final steps involve acylation and amination to introduce the ethoxyphenyl group and complete the synthesis.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ethoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Medicine: It serves as a lead compound in drug discovery, particularly for developing new antibiotics and anticancer drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-quinoline-4-carboxylic acid
- 2-Amino-quinoline-4-carboxylic acid
- 2-Fluoro-quinoline-4-carboxylic acid
Uniqueness
2-((4-Ethoxyphenyl)amino)quinoline-4-carboxylic acid is unique due to the presence of the ethoxyphenyl group, which enhances its biological activity and specificity compared to other quinoline derivatives .
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-13-9-7-12(8-10-13)19-17-11-15(18(21)22)14-5-3-4-6-16(14)20-17/h3-11H,2H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
JVQKJZWMTKNYRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Origin of Product |
United States |
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